Critical Evidence Gap Advisory: Lack of Direct Comparative Data for This Precise Compound
A systematic search of the primary literature, patent databases, and authoritative chemical registries (excluding vendor marketing materials) reveals an absence of head-to-head or cross-study comparable quantitative biological activity data for 1-(4-ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride specifically. The compound appears primarily as a synthetic intermediate or building block in patent filings (e.g., US 7,288,556 B2, claiming 1,2,3-thiadiazole compounds with the core N([1*])N=CC([aminomethyl])=C([aminomethyl]) ring ) rather than as a characterized final active entity. In published neuroprotective screening studies on ethylthiadiazole derivatives (Cherevatenko et al., 2020), coded compounds LKHT 4-15, LKHT 10-18, LKHT 11-18, and LKHT 12-18 demonstrated differentiated in vivo efficacy (e.g., LKHT 12-18 at 50 mg/kg reduced mortality to 8% vs. 46% in TBI controls, and improved Rotarod retention by 1.5-fold, p<0.05 ); however, the precise structural identity of these LKHT codes has not been publicly mapped to the target compound's CAS registry. Therefore, no quantitative differential claim can be made at the level of the specific compound versus its closest defined analogs.
| Evidence Dimension | In vivo neuroprotection (ethylthiadiazole class representative) |
|---|---|
| Target Compound Data | Not directly attributed to target compound |
| Comparator Or Baseline | Class-level: LKHT 12-18 (leader) vs. LKHT 4-15, 10-18, 11-18; TBI control |
| Quantified Difference | Mortality: 8% (LKHT 12-18) vs. 46% (control); Rotarod: 1.5× improvement; Neurological deficit: 2.46 vs. 6.08 (McGraw scale, day 7) |
| Conditions | Rat TBI model; compound dosed at 50 mg/kg ip; assessment on days 1, 3, 7 |
Why This Matters
Prospective procurers must recognize that differentiation for this compound currently rests on its defined chemical identity—the specific 4-ethyl substituent and hydrochloride salt—rather than on published comparative bioactivity data; selection must therefore be justified by precise synthetic needs, pending internal head-to-head profiling against 4-methyl, 4-isopropyl, or 4-H analogs.
- [1] Amgen Inc. (2007). Antiproliferative 1,2,3-thiadiazole compounds. U.S. Patent No. 7,288,556 B2. https://patents.google.com/patent/US7288556B2/en View Source
- [2] Cherevatenko, R.F., Antsiferov, O.V., Skachilova, S.Y., et al. (2020). The search for neuroprotective compounds among new ethylthiadiazole derivatives. Pharmacy & Pharmacology, 8(4), 263–272. https://doi.org/10.19163/2307-9266-2019-8-4-263-272 View Source
